molecular formula C12H22O B12922242 (Z)-7-Dodecenal CAS No. 63851-40-1

(Z)-7-Dodecenal

Cat. No.: B12922242
CAS No.: 63851-40-1
M. Wt: 182.30 g/mol
InChI Key: HTUHYXDEKCWDCI-WAYWQWQTSA-N
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Description

(Z)-7-Dodecenal is an organic compound classified as an unsaturated aldehyde. It is characterized by the presence of a double bond in the seventh position of a twelve-carbon chain, with the aldehyde functional group at the terminal carbon. This compound is known for its distinctive odor and is often found in various natural sources, including pheromones of certain insects.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Wittig Reaction: : One common method for synthesizing (Z)-7-Dodecenal involves the Wittig reaction. This process typically starts with a phosphonium ylide reacting with an aldehyde to form the desired alkene. The reaction conditions often include the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an aprotic solvent like tetrahydrofuran (THF).

  • Hydroformylation: : Another method involves the hydroformylation of 1-dodecene. This process uses a rhodium or cobalt catalyst in the presence of carbon monoxide (CO) and hydrogen (H₂) to add a formyl group to the double bond, followed by isomerization to achieve the (Z)-configuration.

Industrial Production Methods

In industrial settings, this compound can be produced through large-scale hydroformylation processes, utilizing continuous flow reactors to maintain optimal reaction conditions and high yields. The use of advanced catalysts and automated systems ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : (Z)-7-Dodecenal can undergo oxidation reactions to form carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reduction of this compound typically yields the corresponding alcohol, (Z)-7-Dodecenol. This reaction can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Substitution: : The aldehyde group in this compound can participate in nucleophilic substitution reactions, forming various derivatives depending on the nucleophile used.

Common Reagents and Conditions

    Oxidation: KMnO₄ in aqueous solution, CrO₃ in acetic acid.

    Reduction: NaBH₄ in methanol, LiAlH₄ in ether.

    Substitution: Grignard reagents (RMgX) in dry ether.

Major Products

    Oxidation: (Z)-7-Dodecenoic acid.

    Reduction: (Z)-7-Dodecenol.

    Substitution: Various substituted alkenes and alcohols.

Scientific Research Applications

Chemistry

In chemistry, (Z)-7-Dodecenal is used as a starting material for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

This compound is studied for its role in insect pheromones. It is particularly significant in the study of mating behaviors and communication among insects.

Medicine

Research into this compound includes its potential antimicrobial properties. Studies have shown that it can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Industry

In the fragrance industry, this compound is used for its pleasant odor. It is a component in the formulation of perfumes and scented products.

Mechanism of Action

The mechanism by which (Z)-7-Dodecenal exerts its effects varies depending on its application. In biological systems, it interacts with olfactory receptors in insects, triggering behavioral responses. The molecular targets include specific receptor proteins that bind to the aldehyde group, initiating a signal transduction pathway that leads to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-7-Dodecenal: The trans isomer of (Z)-7-Dodecenal, differing in the configuration around the double bond.

    (Z)-9-Dodecenal: Another unsaturated aldehyde with the double bond in the ninth position.

    (Z)-7-Dodecenol: The corresponding alcohol of this compound.

Uniqueness

This compound is unique due to its specific configuration and position of the double bond, which significantly influences its chemical reactivity and biological activity. Its role in insect pheromones and its distinct odor make it particularly valuable in both scientific research and industrial applications.

Properties

CAS No.

63851-40-1

Molecular Formula

C12H22O

Molecular Weight

182.30 g/mol

IUPAC Name

(Z)-dodec-7-enal

InChI

InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h5-6,12H,2-4,7-11H2,1H3/b6-5-

InChI Key

HTUHYXDEKCWDCI-WAYWQWQTSA-N

Isomeric SMILES

CCCC/C=C\CCCCCC=O

Canonical SMILES

CCCCC=CCCCCCC=O

Origin of Product

United States

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